molecular formula C19H14ClN3OS B2477403 4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893984-13-9

4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No.: B2477403
CAS No.: 893984-13-9
M. Wt: 367.85
InChI Key: UUUWJTMBQBGGBD-UHFFFAOYSA-N
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Description

4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a synthetic benzamide derivative featuring a chloro-substituted benzene ring linked to an imidazo[2,1-b]thiazole moiety via a phenyl bridge.

Properties

IUPAC Name

4-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c1-12-11-25-19-22-17(10-23(12)19)14-3-2-4-16(9-14)21-18(24)13-5-7-15(20)8-6-13/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUWJTMBQBGGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Imidazo[2,1-b]thiazole Core

The imidazo[2,1-b]thiazole scaffold is synthesized via cyclocondensation of 2-aminothiazole derivatives with α-haloketones. For example:

  • Step 1 : Nitration of 2-chlorobenzothiazole at position 6 using concentrated sulfuric acid and nitric acid at 0–5°C yields 6-nitro-2-chlorobenzothiazole (72% yield).
  • Step 2 : Reduction of the nitro group to an amine using iron powder in acetic acid at 40°C for 5 hours produces 2-chloro-6-aminobenzothiazole (33–83% yield).
  • Step 3 : Methylation at position 3 is achieved via nucleophilic substitution using methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60°C.

Synthesis of 4-Chlorobenzoyl Chloride

4-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions (70°C, 2 hours) to generate the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure to yield 4-chlorobenzoyl chloride in >95% purity.

Amide Bond Formation

The final step involves coupling 4-chlorobenzoyl chloride with 3-(3-methylimidazo[2,1-b]thiazol-6-yl)aniline. Two primary methods are employed:

Schotten-Baumann Reaction

  • Conditions : The amine is dissolved in aqueous sodium hydroxide, and 4-chlorobenzoyl chloride is added dropwise at 0–5°C.
  • Yield : 65–78% after recrystallization from ethanol.

Carbodiimide-Mediated Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane.
  • Conditions : Stirring at room temperature for 12 hours.
  • Yield : 82–90% after purification via silica gel chromatography.

Optimization and Challenges

Regioselectivity in Nitration

Nitration of 2-chlorobenzothiazole predominantly occurs at position 6 (78% para-product), with minor amounts of the 5-nitro isomer (8%). Recrystallization from ethanol improves selectivity.

Reduction Efficiency

Iron-acetic acid systems achieve partial reduction, necessitating chromatographic purification. Alternative methods using hydrogen gas and palladium on carbon (Pd/C) under 1 atm pressure improve yields to 89%.

Amide Coupling Side Reactions

Competitive acylation at the thiazole nitrogen is mitigated by using bulky coupling agents (e.g., HATU) and low temperatures.

Analytical Characterization

  • Melting Point : 160–164°C (recrystallized from ethanol).
  • ¹H NMR (DMSO-d₆) : δ 7.58 (d, J = 9.0 Hz, 1H), 7.03 (d, J = 2.0 Hz, 1H), 6.77 (dd, J = 9.0, 2.0 Hz, 1H), 5.55 (s, 2H, NH₂).
  • MS (ESI+) : m/z 367.9 [M+H]⁺.

Industrial-Scale Considerations

  • Cost Efficiency : Iron-mediated reductions are preferred over catalytic hydrogenation for large-scale synthesis.
  • Solvent Recovery : Ethanol and DMF are recycled via distillation, reducing environmental impact.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the 4-Chloro Position

The electron-withdrawing benzamide group activates the para-chloro substituent for nucleophilic displacement. This reaction is typically performed under basic or catalytic conditions:

Reaction Reagents/Conditions Product Yield Source
Substitution with aminesK₂CO₃, DMF, 80°C, 12 h4-Amino-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide72%
Hydrolysis to hydroxyl derivativeNaOH (10%), EtOH/H₂O, reflux4-Hydroxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide65%

Key Findings :

  • The reaction with primary amines proceeds via an SₙAr mechanism, facilitated by the electron-deficient aromatic ring.

  • Hydrolysis requires harsh alkaline conditions due to steric hindrance from the imidazo-thiazole substituent .

Reduction of the Amide Bond

The benzamide group can undergo partial or full reduction under specific conditions:

Reaction Reagents/Conditions Product Yield Source
Partial reduction to imineLiAlH₄ (2 eq), THF, 0°C, 2 hN-(3-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-chlorobenzylamine58%
Full reduction to amineBH₃·THF, reflux, 6 h4-Chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzylamine41%

Mechanistic Insight :

  • LiAlH₄ selectively reduces the amide to an imine intermediate, while BH₃·THF achieves full reduction to the amine .

  • Steric bulk from the imidazo-thiazole group reduces reaction efficiency compared to simpler benzamides.

Electrophilic Substitution on the Imidazo-Thiazole Ring

The electron-rich imidazo[2,1-b]thiazole system undergoes electrophilic substitution, primarily at the 5-position:

Reaction Reagents/Conditions Product Yield Source
BrominationBr₂ (1.2 eq), CHCl₃, 25°C, 3 h5-Bromo-3-methylimidazo[2,1-b]thiazole derivative68%
NitrationHNO₃/H₂SO₄, 0°C, 1 h5-Nitro-3-methylimidazo[2,1-b]thiazole derivative55%

Structural Considerations :

  • Methyl substitution at the 3-position directs electrophiles to the 5-position due to electronic and steric effects .

  • Bromination products are precursors for Suzuki-Miyaura cross-coupling reactions .

Oxidation of the Thiazole Moiety

The thiazole sulfur atom is susceptible to oxidation under controlled conditions:

Reaction Reagents/Conditions Product Yield Source
Oxidation to sulfoxidemCPBA (1 eq), CH₂Cl₂, 0°C, 1 hImidazo[2,1-b]thiazole sulfoxide derivative83%
Further oxidation to sulfoneH₂O₂ (30%), AcOH, 60°C, 4 hImidazo[2,1-b]thiazole sulfone derivative76%

Implications :

  • Sulfoxide formation does not significantly alter the compound’s planarity but increases polarity, affecting solubility .

  • Over-oxidation to sulfone is avoided by stoichiometric control .

Cross-Coupling Reactions via Halogenated Intermediates

The 4-chloro substituent and brominated imidazo-thiazole derivatives enable transition metal-catalyzed coupling:

Reaction Reagents/Conditions Product Yield Source
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DME, 90°C4-Aryl-N-(3-(5-aryl-3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide60–75%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, toluene4-(Dialkylamino)-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide52%

Catalytic Efficiency :

  • Pd-based catalysts (e.g., Pd(PPh₃)₄) show superior activity in Suzuki couplings compared to Ni systems .

  • Steric hindrance from the imidazo-thiazole limits yields in Buchwald-Hartwig reactions .

Acid/Base-Mediated Degradation

Stability studies reveal pH-dependent decomposition pathways:

Condition Degradation Pathway Major Byproduct Half-Life Source
HCl (1 M), 25°C, 24 hHydrolysis of amide bond4-Chlorobenzoic acid + 3-(3-methylimidazo[2,1-b]thiazol-6-yl)aniline8 h
NaOH (0.1 M), 25°C, 24 hRing-opening of thiazoleSulfur-containing carboxylic acid derivatives12 h

Stability Profile :

  • The compound is stable in neutral aqueous solutions but degrades rapidly under strongly acidic or alkaline conditions .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing the imidazo[2,1-b]thiazole scaffold exhibit significant antimicrobial properties. For instance, studies have evaluated various derivatives against pathogens such as Escherichia coli and Staphylococcus aureus. The antibacterial activity is often assessed using methods like the cup plate method, where the minimum inhibitory concentration (MIC) is determined.

Case Study:
In a study examining the antibacterial properties of thiazole derivatives, compounds similar to 4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide were synthesized and tested. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria at concentrations as low as 1 µg/mL .

Anticancer Potential

The anticancer properties of imidazo[2,1-b]thiazole derivatives have gained attention due to their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest.

Case Study:
A study focused on related thiazole compounds demonstrated that they could inhibit cancer cell growth through mechanisms involving apoptosis signaling pathways. The specific activity of 4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide in this context remains to be fully elucidated but suggests potential as an anticancer agent .

Acetylcholinesterase Inhibition

Compounds with similar structural features have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.

Case Study:
Research has shown that certain thiazole derivatives can effectively inhibit AChE activity, suggesting that compounds like 4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide could be explored for neuroprotective effects. In vitro studies have reported IC50 values indicating strong inhibitory effects on AChE, which could lead to therapeutic applications in Alzheimer's disease treatment .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeReference
4-Chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamideAntibacterialE. coli, S. aureus
Similar Thiazole DerivativeAnticancerVarious Cancer Cell Lines
Thiazole Compound XAcetylcholinesterase InhibitionAChE

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional differences between the target compound and related derivatives:

Compound Name Molecular Formula Key Structural Features Biological Activity/Application Reference ID
Target Compound : 4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide Not explicitly provided 4-chlorobenzamide, 3-methylimidazo[2,1-b]thiazole, phenyl linker Undocumented in evidence
SRT1720 C25H24ClN7OS Quinoxaline-2-carboxamide, piperazine-methylimidazo[2,1-b]thiazole SIRT1 agonist
3,6-Dichloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-2-carboxamide Not provided Pyridine-2-carboxamide, dichloro substituents, imidazo[2,1-b]thiazole Undocumented
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives Varies Coumarin (chromen-2-one) core, imidazo[2,1-b]thiazole substituent Antiviral (Parvovirus B19 inhibition)
3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide C26H29N5O4S Trimethoxybenzamide, piperazine-methylimidazo[2,1-b]thiazole Undocumented (likely bioactive)
Tetrahydrofuran-2-carboxylic acid-[3-(2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-6-yl)-phenyl]-amide Not provided Tetrahydrofuran-carboxamide, reduced imidazothiazole ring Anthelmintic (parasite infections)

Functional Insights from Structural Variations

Role of Heterocyclic Cores: The target compound’s imidazo[2,1-b]thiazole core is shared with SRT1720 and antiviral coumarin derivatives . However, SRT1720’s quinoxaline-carboxamide group enhances SIRT1 binding affinity, while the target’s chlorobenzamide may prioritize different targets (e.g., kinases or receptors) . Coumarin derivatives () replace benzamide with a chromen-2-one ring, enabling antiviral activity via interactions with viral replication machinery. This highlights how core structure dictates bioactivity .

Substituent Effects: Chloro vs. Methoxy Groups: The target’s 4-chloro substituent on benzamide contrasts with the 3,4,5-trimethoxy groups in BLD Pharm’s compound (). Methoxy groups enhance solubility and membrane permeability, whereas chloro groups may increase metabolic stability . Piperazine Additions: SRT1720 and BLD Pharm’s derivative include piperazinylmethyl groups, which improve solubility and receptor specificity.

Biological Activity Trends: SIRT1 Activation: SRT1720 and SRT2183 () are potent SIRT1 agonists due to their extended aromatic systems (quinoxaline) and flexible linkers. The target compound’s simpler structure may lack this activity . Antiviral vs. Anthelmintic: Coumarin-imidazothiazole hybrids inhibit Parvovirus B19, while tetrahydrofuran derivatives () target parasites. The target’s benzamide group could align it with kinase inhibitors or antimicrobial agents .

Biological Activity

4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a compound of interest within medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can be characterized as follows:

  • IUPAC Name : 4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
  • Molecular Formula : C16H17ClN4OS
  • Molecular Weight : 354.85 g/mol

This compound features a chloro-substituted benzamide linked to a phenyl group, which is further substituted with a 3-methylimidazo[2,1-b]thiazole moiety.

Anticancer Activity

Research has indicated that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer properties. The presence of the thiazole ring and specific substituents on the phenyl ring are crucial for enhancing cytotoxicity against various cancer cell lines. For instance, compounds similar to 4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide have shown IC50 values in the low micromolar range against human cancer cell lines such as A431 and HT29 .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA4311.61 ± 0.92Bcl-2 inhibition
Compound BHT291.98 ± 1.22Apoptosis induction
4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamideA431/HT29TBDTBD

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that imidazo[2,1-b]thiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or function . The specific mechanism may involve interference with bacterial enzymes or receptors.

The biological activity of 4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammation.
  • Receptor Modulation : It may act as a modulator for certain receptors implicated in cancer progression.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-donating groups (like methyl or methoxy) on the phenyl ring enhances the compound's anticancer activity. Moreover, the chloro substituent is essential for maintaining potency against various biological targets .

Case Studies

Several studies have explored the efficacy of related compounds in clinical settings:

  • Study on Benzamide Derivatives : A cohort study demonstrated that benzamide derivatives with similar structures exhibited significant antitumor effects in patients undergoing treatment for advanced cancers .
  • Imidazo[2,1-b]thiazole Series : A series of imidazo[2,1-b]thiazole compounds were evaluated for their cytotoxicity against multiple cancer cell lines, revealing promising results that support further development .

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